

Biotin-PEG3-aldehyde: A Technical Guide to Structure, Properties, and Applications in Bioconjugation

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Compound of Interest

Compound Name: Biotin-PEG3-aldehyde

Cat. No.: B12427551

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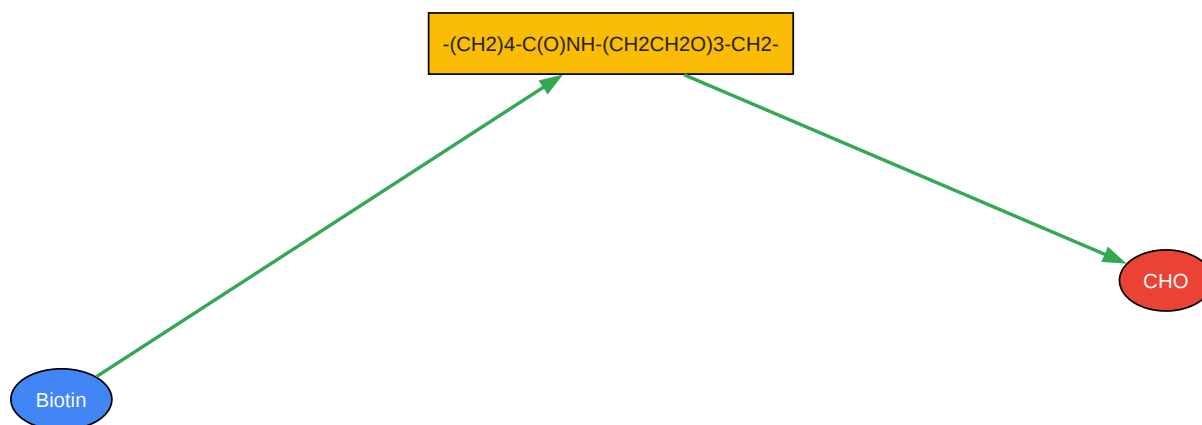
For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG3-aldehyde is a specialized biotinylation reagent designed for the covalent labeling of biomolecules. It incorporates three key functional components: a biotin moiety for high-affinity binding to streptavidin and avidin, a hydrophilic 3-unit polyethylene glycol (PEG) spacer, and a reactive aldehyde group. The PEG linker enhances aqueous solubility, minimizes steric hindrance, and improves the stability of the conjugate[1][2]. The terminal aldehyde group provides a versatile handle for conjugation, reacting specifically with molecules containing primary amines, hydrazides, or aminoxy groups[1]. This reagent is particularly valuable in applications requiring site-specific labeling and is utilized in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and various bioassays[3][4].

Chemical Structure and Properties

Biotin-PEG3-aldehyde consists of a biotin molecule linked to a short PEG chain, which is terminated by an aldehyde functional group. This structure facilitates its use as a crosslinker in bioconjugation.



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Caption: Schematic diagram of the **Biotin-PEG3-aldehyde** structure.

Quantitative Data Summary

The physicochemical properties of **Biotin-PEG3-aldehyde** are summarized in the table below for easy reference.

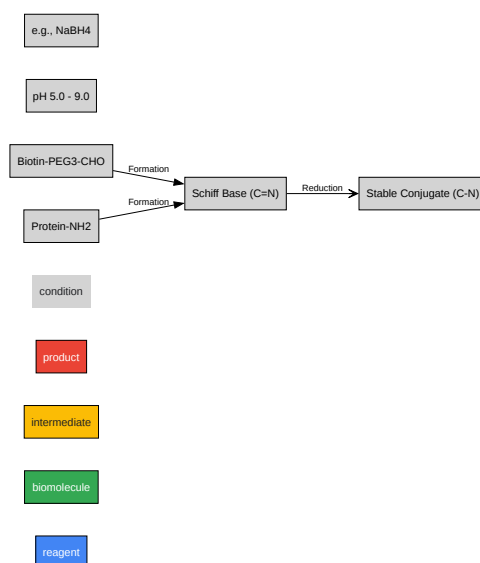
Property	Value	Reference(s)
Chemical Formula	C ₂₆ H ₃₈ N ₄ O ₇ S	
Molecular Weight	550.67 g/mol	
Purity	>90% - 95%	
Physical Form	Viscous oil or White/off-white solid	
Solubility	Soluble in Water, DCM, Acetonitrile, DMF, DMSO	
Storage Conditions	Store at -20°C, desiccated	

Reaction Mechanisms and Experimental Protocols

The aldehyde group of **Biotin-PEG3-aldehyde** is the primary site of reaction for bioconjugation. It can react with several functional groups, most notably primary amines and aminoxy groups.

Reaction with Primary Amines

The aldehyde group reacts with primary amines, such as the N-terminus of a protein or the side chain of a lysine residue, to form an intermediate Schiff base. This bond is reversible and can be stabilized through reduction with a mild reducing agent like sodium borohydride (NaBH_4) or sodium cyanoborohydride (NaCNBH_3) to form a stable secondary amine linkage.



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Caption: Workflow for conjugating **Biotin-PEG3-aldehyde** to a primary amine.

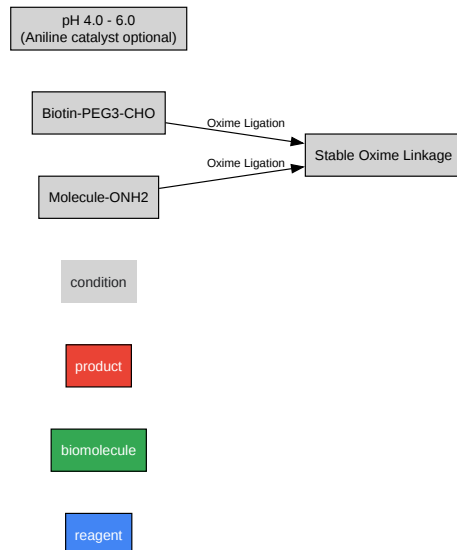
Experimental Protocol: Reductive Amination

- **Buffer Preparation:** Prepare an amine-free reaction buffer, such as phosphate-buffered saline (PBS) or MES buffer, with a pH between 5.0 and 6.5.
- **Dissolve Reactants:** Dissolve the amine-containing molecule (e.g., protein, peptide) in the prepared reaction buffer. Dissolve **Biotin-PEG3-aldehyde** in a compatible solvent (e.g., DMSO, DMF) to create a stock solution.

- Reaction Incubation: Add a 5- to 10-fold molar excess of the **Biotin-PEG3-aldehyde** stock solution to the protein solution. Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
- Reduction Step: To stabilize the Schiff base, add a fresh solution of a reducing agent (e.g., sodium cyanoborohydride).
- Purification: Remove excess, unreacted biotin reagent and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.

Reaction with Aminoxy Groups

Biotin-PEG3-aldehyde reacts with aminoxy-functionalized molecules to form a highly stable oxime linkage. This reaction is efficient under mild, slightly acidic conditions (pH 4-6) and does not require a reducing agent, making it a superior alternative to hydrazide chemistry which forms less stable hydrazone bonds. Aniline can be used as a catalyst to accelerate the rate of oxime ligation.



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Caption: Reaction pathway for **Biotin-PEG3-aldehyde** with an aminoxy group.

Experimental Protocol: Oxime Ligation

- **Molecule Preparation:** Functionalize the target molecule with an aminooxy group if one is not already present. For glycoproteins, aldehyde groups can be introduced via mild periodate oxidation of sialic acid residues, which can then be reacted with an aminooxy-biotin reagent.
- **Buffer Preparation:** Prepare a reaction buffer with a pH between 4.0 and 6.0 (e.g., acetate buffer).
- **Reaction Incubation:** Dissolve the aminooxy-containing molecule in the reaction buffer. Add the **Biotin-PEG3-aldehyde** reagent and incubate for 1-2 hours at room temperature. The reaction can be accelerated by the addition of aniline.
- **Purification:** Purify the resulting biotinylated conjugate using appropriate chromatographic techniques or dialysis to remove excess reagents.

Applications

The unique properties of **Biotin-PEG3-aldehyde** make it a valuable tool in various research and development areas:

- **Antibody-Drug Conjugates (ADCs):** It serves as a cleavable linker for attaching cytotoxic drugs to antibodies, facilitating targeted cancer therapy.
- **Protein and Peptide Labeling:** Enables site-specific biotinylation of proteins and peptides for detection, purification, or immobilization.
- **Surface Modification:** Used to biotinylate surfaces for the development of biosensors and microarrays, leveraging the high-affinity biotin-streptavidin interaction.
- **Glycoprotein Analysis:** Facilitates the labeling and detection of glycoproteins after periodate oxidation of their carbohydrate moieties.

By providing a reliable method for bioconjugation, **Biotin-PEG3-aldehyde** continues to be an essential reagent for advancing drug development and life science research.

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References

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